molecular formula C23H29BrO4 B143483 6-Bromo-6-dehydro-17alpha-acetoxy Progesterone CAS No. 15251-04-4

6-Bromo-6-dehydro-17alpha-acetoxy Progesterone

Cat. No.: B143483
CAS No.: 15251-04-4
M. Wt: 449.4 g/mol
InChI Key: ZNELXLYMMBIRSK-DFXBJWIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-6-dehydro-17alpha-acetoxy Progesterone is a synthetic steroidal compound with a molecular weight of 449.4 g/mol. It is characterized by the presence of a bromine atom at the 6th position and an acetate group at the 17th position. This compound is part of the broader class of pregnane steroids, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-6-dehydro-17alpha-acetoxy Progesterone typically involves the bromination of 3,20-dioxopregna-4,6-dien-17-yl acetate. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position. Common reagents used in this process include bromine or bromine azide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques is common to separate and purify the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-6-dehydro-17alpha-acetoxy Progesterone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Addition Reactions: Halogen azides can add to the Δ6 double bond, leading to the formation of azido-bromo derivatives.

Common Reagents and Conditions

    Bromine Azide: Used for the addition of azide groups.

    Hydrazoic Acid: Facilitates azide-ion-induced elimination reactions.

    Tetramethylammonium Fluoride: Promotes elimination reactions to yield specific products.

Major Products Formed

    7α-Azido-6β-bromo-3,20-dioxopregn-4-en-17α-yl acetate: Formed by the addition of bromine azide.

    4-Azido-3,20-dioxopregna-4,6-dien-17α-yl acetate: Formed by azide-ion-induced elimination.

Scientific Research Applications

6-Bromo-6-dehydro-17alpha-acetoxy Progesterone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various steroidal derivatives.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromo-6-dehydro-17alpha-acetoxy Progesterone involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The presence of the bromine atom and acetate group enhances its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

    6,16-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate: Similar structure but with methyl groups at the 6th and 16th positions.

    6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate: Contains a chlorine atom instead of bromine.

    2,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate: Features methyl groups at the 2nd and 6th positions.

Uniqueness

6-Bromo-6-dehydro-17alpha-acetoxy Progesterone is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-bromo-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29BrO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNELXLYMMBIRSK-DFXBJWIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Br)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Br)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573549
Record name 6-Bromo-3,20-dioxopregna-4,6-dien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15251-04-4
Record name 6-Bromo-3,20-dioxopregna-4,6-dien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.